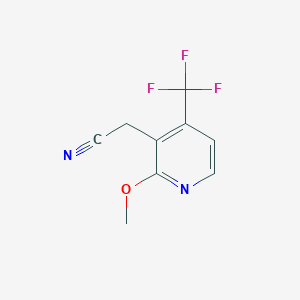

2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile

Description

2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile is a pyridine derivative characterized by a trifluoromethyl group at the C4 position, a methoxy group at C2, and an acetonitrile substituent at C2. This compound’s structural uniqueness lies in its combination of electron-withdrawing (trifluoromethyl, nitrile) and electron-donating (methoxy) groups, which confer distinct electronic and steric properties. It has been studied for applications in medicinal chemistry, particularly as a precursor in synthesizing bioactive molecules, such as kinase inhibitors and antiviral agents .

Synthetic routes often involve multi-step lithiation and oxidation sequences. For example, (2-methoxy-4-(trifluoromethyl)phenyl)lithium intermediates can react with aldehydes, followed by IBX-mediated oxidation to yield pyridine derivatives with high regioselectivity .

Properties

IUPAC Name |

2-[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-15-8-6(2-4-13)7(3-5-14-8)9(10,11)12/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOAXTRBOSEPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 2-methoxy-4-(trifluoromethyl)pyridine.

Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions.

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products:

Oxidation: Formation of 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid.

Reduction: Formation of 2-methoxy-4-(trifluoromethyl)pyridine-3-ethylamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields:

1. Organic Synthesis:

- Building Block: It serves as a key intermediate in the synthesis of complex organic molecules. The presence of both methoxy and trifluoromethyl groups enhances its reactivity, making it valuable in constructing diverse chemical architectures.

2. Pharmaceutical Development:

- Drug Design: 2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile is explored for its potential use in drug development. Its structural features allow for modifications that can lead to compounds with improved potency and selectivity against specific biological targets .

- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit antimicrobial and antiviral activities, making them candidates for further pharmaceutical exploration .

3. Agrochemicals:

- Crop Protection: The compound is utilized in the development of agrochemicals, particularly herbicides and fungicides. Its unique properties contribute to the efficacy and selectivity of these products .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound’s reactivity and physicochemical properties are best contextualized by comparing it to analogous pyridine-based molecules. Below is a detailed analysis supported by data from literature and chemical catalogs:

Table 1: Key Structural and Functional Comparisons

Key Research Findings:

Electronic Effects: The C2 methoxy group in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to 3-Methoxy-4-(trifluoromethyl)pyridine, where the methoxy group at C3 creates steric hindrance . The trifluoromethyl group at C4 stabilizes the pyridine ring via electron-withdrawing effects, improving thermal stability relative to non-fluorinated analogs.

Steric and Solubility Properties: The acetonitrile group at C3 increases molecular polarity, leading to higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to 2-(Trifluoromethyl)pyridine-5-acetonitrile, which lacks a polar substituent at C3 .

Synthetic Utility: The target compound’s nitrile group enables efficient conversion to amines or carboxylic acids, a feature shared with 2-(Trifluoromethyl)pyridine-5-acetonitrile but absent in methoxy-only derivatives . In contrast, 3-Methoxy-4-(trifluoromethyl)pyridine is more suited for metal-catalyzed cross-coupling reactions due to its unoccupied C2/C5 positions .

Critical Analysis of Divergent Data

- Synthetic Routes : describes a phenyl-based precursor for pyridine synthesis, which may reflect a broader strategy for heterocycle functionalization but requires clarification to avoid structural misinterpretation.

- Purity and Availability : Catalog data () indicate that derivatives like 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile are commercially available at >95% purity, while the target compound may require custom synthesis, impacting scalability .

Biological Activity

2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design, particularly in targeting specific molecular receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may bind to enzymes, modulating their activity, which is crucial in the development of therapeutic agents.

- Receptor Modulation : Its structural characteristics allow it to act on specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The presence of the trifluoromethyl group has been shown to enhance antimicrobial efficacy against various pathogens. Research indicates that compounds with similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound's structural features may also confer antiviral properties. A study focusing on pyridine derivatives revealed that certain modifications can enhance antiviral activity, suggesting that this compound could be explored for its potential against viral infections, particularly in the context of emerging pathogens like SARS-CoV-2 .

Case Studies

- Antiparasitic Activity : In a study investigating the optimization of dihydroquinazolinone derivatives for antimalarial activity, it was found that incorporating trifluoromethyl groups significantly improved potency against Plasmodium falciparum. This suggests that similar modifications in this compound could yield promising antiparasitic agents .

- Cancer Research : Recent findings indicate that compounds featuring trifluoromethyl substitutions exhibit enhanced cytotoxicity against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 12.4 to 22.4 μM against different cancer cell lines, indicating significant potential for further development in oncology .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.